2-Fluoro-4-iodo-1-(trifluoromethoxy)benzene
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Overview
Description
2-Fluoro-4-iodo-1-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3F4IO and a molecular weight of 306 g/mol . It is characterized by the presence of fluorine, iodine, and trifluoromethoxy groups attached to a benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-iodo-1-(trifluoromethoxy)benzene typically involves the halogenation of a fluorobenzene derivative. One common method includes the reaction of 2-fluoro-4-nitroanisole with iodine and a reducing agent to replace the nitro group with an iodine atom . The reaction conditions often require a solvent such as acetonitrile and a catalyst like copper powder to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-iodo-1-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield 2-fluoro-4-azido-1-(trifluoromethoxy)benzene .
Scientific Research Applications
2-Fluoro-4-iodo-1-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of radiolabeled compounds for imaging studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-iodo-1-(trifluoromethoxy)benzene involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups such as fluorine and trifluoromethoxy enhances its electrophilic nature, making it susceptible to nucleophilic attack . The iodine atom can be easily replaced by other nucleophiles, facilitating various substitution reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-1-iodo-4-(trifluoromethoxy)benzene
- 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene
- 4-(Trifluoromethoxy)iodobenzene
- 1-Bromo-4-(trifluoromethoxy)benzene
Uniqueness
2-Fluoro-4-iodo-1-(trifluoromethoxy)benzene is unique due to the specific arrangement of its substituents on the benzene ring. The combination of fluorine, iodine, and trifluoromethoxy groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C7H3F4IO |
---|---|
Molecular Weight |
306.00 g/mol |
IUPAC Name |
2-fluoro-4-iodo-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C7H3F4IO/c8-5-3-4(12)1-2-6(5)13-7(9,10)11/h1-3H |
InChI Key |
KIOGCDUVLYKJDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)F)OC(F)(F)F |
Origin of Product |
United States |
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